

(S)-Aceclidine solubility in common lab solvents

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Compound of Interest

Compound Name: (S)-Aceclidine

Cat. No.: B3354491

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An In-depth Technical Guide to the Solubility of (S)-Aceclidine

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in experimental design. This guide provides a comprehensive overview of the solubility of **(S)-Aceclidine** and its commonly used hydrochloride salt in various laboratory solvents.

Quantitative Solubility Data

(S)-Aceclidine's solubility profile highlights its amphiphilic nature, showing moderate solubility in both aqueous and organic solvents.[1] The data presented below has been compiled from various sources to aid in the preparation of stock solutions and experimental media. The majority of commercially available Aceclidine is in the hydrochloride salt form, which generally exhibits enhanced aqueous solubility.

Solvent	Form	Concentration	Temperature	Notes	Source(s)
Dimethyl Sulfoxide (DMSO)	Base	100 mg/mL (590.95 mM)	Not Specified	Ultrasonic assistance may be needed.	[2]
Dimethyl Sulfoxide (DMSO)	Hydrochloride	~30 mg/mL	Not Specified	[1][3][4]	
Dimethyl Sulfoxide (DMSO)	Hydrochloride	100 mg/mL (486.19 mM)	Not Specified	Ultrasonic assistance may be needed.	[5]
Dimethylformamide (DMF)	Hydrochloride	~30 mg/mL	Not Specified	[1][3][4][6]	
Ethanol	Hydrochloride	≤30 mg/mL	Not Specified	[1][4]	
Water	Base	226.0 mg/mL	Not Specified	Predicted value from ALOGPS calculations.	[1]
Water	Hydrochloride	≥15 mg/mL	~60 °C	[1]	
PBS (pH 7.2)	Hydrochloride	~10 mg/mL	Not Specified	[3][6]	

Experimental Protocols for Solution Preparation

Accurate and reproducible experimental results depend on correct solution preparation. Below are standard protocols for dissolving **(S)-Aceclidine** hydrochloride for in vitro and in vivo applications.

Protocol 1: Preparation of Stock Solutions in Organic Solvents

This protocol is suitable for preparing concentrated stock solutions for subsequent dilution in aqueous media for in vitro experiments.

Materials:

- **(S)-Aceclidine** hydrochloride (crystalline solid)
- Anhydrous solvent (e.g., DMSO, DMF, or Ethanol)
- Inert gas (e.g., Nitrogen or Argon)
- Sterile microcentrifuge tubes or vials
- Vortex mixer and/or sonicator

Procedure:

- Weigh the desired amount of **(S)-Aceclidine** hydrochloride solid in a sterile vial.
- Add the appropriate volume of the chosen organic solvent (e.g., DMSO, Ethanol) to achieve the target concentration (e.g., 30 mg/mL).^{[3][4]}
- Purge the vial with an inert gas to minimize degradation, as recommended for some organic solvents.^[3]
- Cap the vial tightly and vortex thoroughly.
- If dissolution is slow or incomplete, use an ultrasonic bath to aid in solubilization.^{[2][5]} Heating the solution to 37°C can also increase solubility.^{[2][4]}
- Once fully dissolved, store the stock solution appropriately. For short-term storage (days to weeks), 0-4°C is suitable; for long-term storage (months to years), -20°C is recommended.^[1]

Protocol 2: Preparation of Aqueous Solutions

This protocol is for preparing aqueous solutions directly or by diluting a concentrated organic stock solution.

Procedure for Direct Dissolution:

- Directly dissolve the crystalline **(S)-Aceclidine** hydrochloride solid in an aqueous buffer, such as PBS (pH 7.2).[3]
- The solubility in PBS is approximately 10 mg/mL.[3][6]
- Vortex or agitate until the solid is completely dissolved.
- It is recommended not to store aqueous solutions for more than one day to ensure stability and prevent degradation.[3]

Procedure for Dilution from Organic Stock:

- Prepare a concentrated stock solution in an organic solvent as described in Protocol 1.
- Make further dilutions of the stock solution into aqueous buffers or isotonic saline to the desired final concentration.[3]
- Ensure the final concentration of the organic solvent is insignificant, as it may have physiological effects at low concentrations.[3]

Protocol 3: Preparation for In Vivo Administration

For animal studies, specific solvent systems are often required to ensure biocompatibility and sufficient solubility.

Recommended Solvent System: A commonly used vehicle for in vivo administration involves a multi-component system.[5][7]

Procedure:

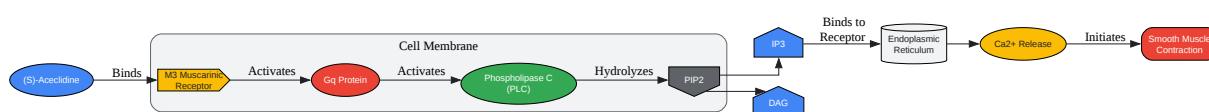
- Prepare a stock solution of **(S)-Aceclidine** hydrochloride in DMSO.
- Prepare the final formulation by adding the solvents sequentially in the following ratio:
 - 10% DMSO
 - 40% PEG300
 - 5% Tween-80

- 45% Saline
- Ensure the compound is fully dissolved after the addition of each solvent before adding the next. The final solution should be clear. This system can achieve a solubility of ≥ 2.5 mg/mL. [5][8]

Signaling Pathway and Mechanism of Action

(S)-Aceclidine is a parasympathomimetic agent that functions as a muscarinic acetylcholine receptor agonist, with a notable effect on M1 and M3 subtypes.[5][9] Its mechanism of action involves stimulating these G-protein coupled receptors (GPCRs), which are located on smooth muscle cells, such as the iris sphincter.[10][11]

Upon binding to the M3 receptor, Aceclidine activates a Gq protein. This, in turn, stimulates the enzyme phospholipase C (PLC).[10] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG).[10] IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The elevated Ca²⁺ levels lead to the contraction of the smooth muscle, resulting in physiological effects like pupillary constriction (miosis).[10]



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Aceclidine M3 Receptor Signaling Pathway

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